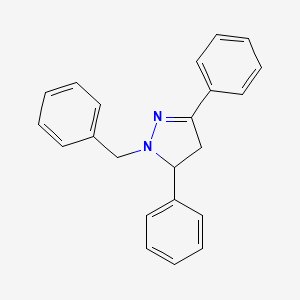![molecular formula C20H20N4O3S B14944822 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B14944822.png)
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a unique combination of heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the condensation of o-aminothiophenol with aldehydes in the presence of an oxidizing agent.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.
Isoxazole Ring Formation: This involves the reaction of hydroxylamine with β-diketones or α,β-unsaturated carbonyl compounds.
Final Coupling: The final step involves coupling the benzothiazole, piperidine, and isoxazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and isoxazole rings.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrole-dione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Piperidine Derivatives: Compounds featuring the piperidine ring.
Isoxazole Derivatives: Compounds containing the isoxazole ring.
Uniqueness
What sets 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is the combination of these three heterocyclic structures in a single molecule, which may confer unique physicochemical properties and biological activities.
Propriétés
Formule moléculaire |
C20H20N4O3S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20N4O3S/c1-12-10-17(22-27-12)24-18(25)11-15(20(24)26)23-8-6-13(7-9-23)19-21-14-4-2-3-5-16(14)28-19/h2-5,10,13,15H,6-9,11H2,1H3 |
Clé InChI |
MAAFYGBTMCQWFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14944741.png)

![2-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14944756.png)


![4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14944768.png)
![4-(3,4-dihydroxy-5-methoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944787.png)
![1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B14944800.png)

![3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide](/img/structure/B14944809.png)
![2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14944816.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)
![9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14944830.png)

